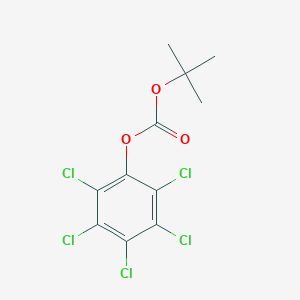

tert-Butyl Pentachlorophenyl Carbonate

Beschreibung

The exact mass of the compound tert-Butyl Pentachlorophenyl Carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl Pentachlorophenyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl Pentachlorophenyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBRKMLMVFKZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337910 | |

| Record name | tert-Butyl Pentachlorophenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-25-1 | |

| Record name | tert-Butyl Pentachlorophenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Pentachlorophenyl Carbonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl pentachlorophenyl carbonate, a pivotal reagent in modern organic and medicinal chemistry. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the synthetic pathway, the underlying mechanistic principles, and a detailed, field-proven experimental protocol. Emphasis is placed on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability. This guide eschews a rigid template in favor of a logical narrative that elucidates the synthesis from fundamental principles to practical execution and characterization.

Introduction: The Significance of tert-Butyl Pentachlorophenyl Carbonate

Tert-butyl pentachlorophenyl carbonate (PCP-Boc) is a highly effective reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amine functionalities. The Boc group is a cornerstone of modern peptide synthesis and the broader field of organic synthesis, prized for its stability under a wide range of reaction conditions and its facile, acid-labile deprotection.[1][2]

The utility of PCP-Boc stems from its nature as an "active ester." The pentachlorophenyl group is a superb leaving group due to the strong electron-withdrawing effect of the five chlorine atoms, which stabilizes the resulting pentachlorophenoxide anion. This inherent reactivity allows for the efficient transfer of the Boc group to a primary or secondary amine under mild conditions, forming a stable carbamate. This process is central to the stepwise construction of complex peptides and the synthesis of active pharmaceutical ingredients where selective amine protection is paramount.

This guide will focus on a robust and safer synthetic route to tert-butyl pentachlorophenyl carbonate, moving away from historical methods that employed highly toxic reagents like phosgene. The featured synthesis utilizes the reaction of pentachlorophenol with di-tert-butyl dicarbonate, a method that is both efficient and more amenable to standard laboratory settings.

Synthetic Strategy and Mechanistic Insights

The synthesis of tert-butyl pentachlorophenyl carbonate is achieved through the reaction of pentachlorophenol with di-tert-butyl dicarbonate, commonly known as Boc anhydride. This reaction is typically catalyzed by a nucleophilic catalyst, with 4-(dimethylamino)pyridine (DMAP) being the catalyst of choice due to its exceptional efficacy.[3]

The Role of DMAP Catalysis

The reaction proceeds via a nucleophilic catalysis pathway.[4] The highly nucleophilic DMAP attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is significantly more electrophilic and thus a more potent acylating agent than Boc anhydride itself.[3]

The pentachlorophenoxide anion, formed by the deprotonation of pentachlorophenol by a base (either DMAP itself or an added non-nucleophilic base like triethylamine), then attacks the activated carbonyl carbon of the pyridinium intermediate. This step results in the formation of the desired tert-butyl pentachlorophenyl carbonate and the regeneration of the DMAP catalyst.

Causality of Experimental Choices

-

Pentachlorophenol as the Substrate: The choice of pentachlorophenol provides the critical pentachlorophenoxy leaving group in the final product, which is essential for its function as an active ester.

-

Di-tert-butyl Dicarbonate as the Boc Source: Boc anhydride is a stable, commercially available, and safe source of the tert-butoxycarbonyl group. It avoids the use of more hazardous reagents like Boc-azide or tert-butoxycarbonyl chloride.[5]

-

DMAP as the Catalyst: The use of a catalytic amount of DMAP significantly accelerates the reaction rate. Without a catalyst, the reaction between the weakly nucleophilic pentachlorophenol and Boc anhydride is impractically slow.[6]

-

Solvent Selection: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reactants and to prevent any side reactions that could be caused by protic solvents.

Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. All reagents should be of high purity, and solvents should be anhydrous where specified.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| Pentachlorophenol | 266.34 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.5 | 0.05 |

| Triethylamine (TEA) | 101.19 | 11.0 | 1.1 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

| n-Hexane | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pentachlorophenol (2.66 g, 10.0 mmol) and 4-(dimethylamino)pyridine (61 mg, 0.5 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Addition of Base and Boc Anhydride: To the stirred solution, add triethylamine (1.53 mL, 11.0 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of 1 M HCl. Shake well and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

-

Purification:

-

Recrystallize the crude solid from hot n-hexane. Dissolve the solid in a minimal amount of boiling n-hexane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to a constant weight.

-

Characterization of tert-Butyl Pentachlorophenyl Carbonate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₁H₉Cl₅O₃ |

| Molecular Weight | 366.45 g/mol |

| Melting Point | 117 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a single sharp peak for the nine equivalent protons of the tert-butyl group.

-

δ 1.60 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the tert-butyl group and the aromatic carbons.

-

δ 150.1 (C=O)

-

δ 142.5 (Ar-O)

-

δ 133.4, 132.8, 128.9 (Ar-Cl)

-

δ 85.3 (O-C(CH₃)₃)

-

δ 27.6 (C(CH₃)₃)

-

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will exhibit a strong absorption band for the carbonate carbonyl group.

-

ν ~1780 cm⁻¹ (C=O stretch)

-

Safety and Handling

-

Pentachlorophenol: Highly toxic and an environmental hazard. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: Can cause skin and eye irritation.

-

4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. Handle with extreme care and appropriate PPE.

-

Triethylamine: Flammable and corrosive.

-

Dichloromethane: A suspected carcinogen. All operations should be performed in a fume hood.

Conclusion

The synthesis of tert-butyl pentachlorophenyl carbonate via the DMAP-catalyzed reaction of pentachlorophenol and di-tert-butyl dicarbonate represents a safe, efficient, and reliable method for producing this valuable Boc-transfer reagent. The detailed protocol and mechanistic understanding provided in this guide are intended to empower researchers in the fields of peptide synthesis and drug discovery to confidently prepare and utilize this important chemical tool. The self-validating nature of the described protocol, coupled with thorough characterization, ensures the high quality of the final product, which is critical for its successful application in subsequent synthetic endeavors.

References

-

The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Chem.com. [Link]

-

PubChem. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Chemtips. Reactions that Work: Boc Protection. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

-

ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

-

Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

Semantic Scholar. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

-

ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF. [Link]

-

Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant [organic-chemistry.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl Pentachlorophenyl Carbonate: Properties, Applications, and Experimental Protocols

Introduction: Unveiling a Niche Reagent in Peptide Synthesis

In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of reagents developed for the introduction of the widely-used tert-butyloxycarbonyl (Boc) protecting group, tert-Butyl Pentachlorophenyl Carbonate emerges as a specialized and effective agent. This guide provides a comprehensive technical overview of its physicochemical properties, elucidates its primary application in peptide synthesis with mechanistic insights, and offers detailed experimental protocols for its use and characterization, tailored for researchers, scientists, and professionals in drug development.

tert-Butyl Pentachlorophenyl Carbonate, also known by its CAS number 18942-25-1, is a white crystalline solid.[1] Its utility is rooted in the high reactivity of the pentachlorophenyl ester group, which acts as an excellent leaving group, facilitating the efficient transfer of the Boc group to a primary or secondary amine. This guide will delve into the nuances of its application, providing practical insights for its effective utilization in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application in synthesis, ensuring optimal reaction conditions, and appropriate handling and storage. The key properties of tert-Butyl Pentachlorophenyl Carbonate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | [2] |

| CAS Number | 18942-25-1 | [2][3] |

| Molecular Formula | C₁₁H₉Cl₅O₃ | [4][5] |

| Molecular Weight | 366.45 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 117 °C | [1] |

| Boiling Point | 411.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in many organic solvents | [6][7] |

| Stability | Stable under normal conditions, but may decompose with prolonged heating | [8][9] |

Application in Peptide Synthesis: The Boc-Protection Strategy

The primary application of tert-Butyl Pentachlorophenyl Carbonate lies in its role as a reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the N-terminus of amino acids and peptides.[10] The Boc group is favored in many synthetic strategies due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions.[11][12]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid or peptide attacks the electrophilic carbonyl carbon of the tert-Butyl Pentachlorophenyl Carbonate. The highly electron-withdrawing nature of the pentachlorophenyl ring makes the pentachlorophenoxide a very good leaving group, thus driving the reaction to completion.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Tert-Butyl pentachlorophenyl carbonate [synhet.com]

- 3. TERT-BUTYL PENTACHLOROPHENYL CARBONATE | 18942-25-1 [chemicalbook.com]

- 4. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3 | CID 545481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. csustan.edu [csustan.edu]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Introduction: The Critical Role of Amine Protection in Modern Synthesis

An In-depth Technical Guide to tert-Butyl Pentachlorophenyl Carbonate

For Professionals in Research, Development, and Synthesis

In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the selective modification of functional groups is paramount.[1] The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking or "protection" to prevent unwanted side reactions.[2] The tert-butyloxycarbonyl (Boc) group stands as one of the most vital and widely utilized amine protecting groups, celebrated for its stability across a range of chemical conditions and its facile, acid-labile removal.[1][3]

While the common reagent for introducing this group is di-tert-butyl dicarbonate ((Boc)₂O), the choice of reagent can be a critical determinant of reaction efficiency, especially with challenging substrates. This guide focuses on an alternative, highly reactive agent: tert-Butyl Pentachlorophenyl Carbonate . We will explore its chemical principles, mechanism, practical application, and the strategic advantages it offers to the discerning synthetic chemist.

Compound Profile: tert-Butyl Pentachlorophenyl Carbonate

This reagent is a stable, crystalline solid, which simplifies handling and weighing compared to some liquid or low-melting point reagents. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18942-25-1 | [4][5][6] |

| IUPAC Name | tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | [5][7] |

| Molecular Formula | C₁₁H₉Cl₅O₃ | [4][7] |

| Molecular Weight | 366.45 g/mol | [8][9] |

| Melting Point | 117 °C | [8][9][10] |

| Appearance | White crystalline solid | [8] |

Common Synonyms:

-

tert-butyl 2,3,4,5,6-pentachlorophenyl carbonate

-

t-Butyl pentachlorophenyl carbonate[9]

-

Pentachlorophenylcarbonic Acid tert-Butyl Ester[8]

The Chemistry of Activation: The Role of the Pentachlorophenyl Group

The efficacy of tert-Butyl Pentachlorophenyl Carbonate stems from the chemical nature of its pentachlorophenyl moiety. In the context of this molecule, it functions as a superb leaving group . This is a direct consequence of the five chlorine atoms on the phenyl ring.

Causality Behind Reactivity:

-

Inductive Electron Withdrawal: Each chlorine atom is highly electronegative, pulling electron density away from the aromatic ring. This effect is cumulative.

-

Stabilization of the Leaving Group: This strong electron withdrawal significantly stabilizes the negative charge on the resulting pentachlorophenoxide anion after it departs during the reaction.

-

Increased Electrophilicity: The electron-withdrawing effect is transmitted through the phenoxy oxygen to the carbonate carbonyl carbon. This makes the carbonyl carbon exceptionally electron-deficient (electrophilic) and highly susceptible to nucleophilic attack by an amine.

In essence, the pentachlorophenyl group acts as an "activator," making the transfer of the Boc group to a nucleophile a highly favorable process.

Mechanism of N-Boc Protection

The protection of an amine with tert-Butyl Pentachlorophenyl Carbonate is a classic nucleophilic acyl substitution reaction. The process is straightforward and efficient, driven by the formation of stable products.

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses.

-

Leaving Group Departure: The carbon-oxygen bond of the pentachlorophenoxy group breaks, with the stable pentachlorophenoxide anion departing as the leaving group.

-

Proton Transfer: The resulting pentachlorophenol and the protonated Boc-protected amine typically neutralize each other, or a mild base included in the reaction mixture deprotonates the amine to yield the final, neutral N-Boc protected product.

Experimental Protocol: N-Boc Protection of a Primary Amine

This protocol describes a general, self-validating procedure for the protection of a primary amine using tert-Butyl Pentachlorophenyl Carbonate. The causality for key steps is explained.

Materials:

-

Primary amine (Substrate)

-

tert-Butyl Pentachlorophenyl Carbonate (1.05 to 1.2 equivalents)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (optional but recommended): Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equivalents)

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

-

Materials for workup: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄

-

Materials for analysis/purification: TLC plates, silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

-

Dissolve the amine in the chosen solvent (e.g., DCM) under an inert atmosphere (nitrogen or argon).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture or oxygen, ensuring a clean reaction profile.

-

-

If using a base, add it to the solution and stir for 5 minutes.

-

Causality: The base acts as a scavenger for the pentachlorophenol byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic.

-

-

-

Reagent Addition:

-

In a separate container, weigh tert-Butyl Pentachlorophenyl Carbonate (1.05 eq).

-

Add the reagent to the stirred amine solution portion-wise at room temperature. An ice bath (0 °C) can be used for highly reactive amines to control the initial exotherm.

-

Causality: Portion-wise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions.

-

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).

-

The reaction is complete when the starting amine spot has been completely consumed.

-

Trustworthiness: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction is not stopped prematurely or run unnecessarily long.

-

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with additional solvent (DCM).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ (to remove any remaining acidic byproduct), and brine (to reduce the amount of water in the organic layer).

-

Causality: This aqueous wash sequence systematically removes all water-soluble impurities and byproducts, which is a critical step for obtaining a pure product.

-

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can often be of high purity. If necessary, purify further using flash column chromatography on silica gel.

-

Trustworthiness: This final purification step ensures the isolated product meets the high purity standards required for subsequent synthetic steps or final characterization.

-

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Tert-Butyl pentachlorophenyl carbonate [synhet.com]

- 6. TERT-BUTYL PENTACHLOROPHENYL CARBONATE | 18942-25-1 [chemicalbook.com]

- 7. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3 | CID 545481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. TERT-BUTYL PENTACHLOROPHENYL CARBONATE | 18942-25-1 [amp.chemicalbook.com]

- 10. 18942-25-1_化工字典 [hxchem.net]

Navigating the Solubility Landscape of Tert-Butyl Pentachlorophenyl Carbonate: A Technical Guide for Researchers

Abstract

Tert-butyl pentachlorophenyl carbonate (Boc-O-PCP) is a crucial reagent in synthetic organic chemistry, particularly in peptide synthesis and as a protecting group for amines. Despite its widespread use, a comprehensive guide on its solubility in common organic solvents is conspicuously absent from the literature. This technical guide aims to fill that void by providing drug development professionals, researchers, and scientists with a foundational understanding of the solubility characteristics of Boc-O-PCP. Grounded in the principles of chemical polarity and intermolecular forces, this document offers a predictive framework for solvent selection and presents detailed, field-proven methodologies for both qualitative and quantitative solubility determination. By equipping researchers with the theoretical knowledge and practical protocols herein, this guide facilitates more efficient experimental design, reaction optimization, and purification processes involving this versatile carbonate.

Introduction: The Significance of Solubility in Application

The solubility of a reagent is a critical parameter that dictates its utility in a laboratory setting. For tert-butyl pentachlorophenyl carbonate, understanding its behavior in various organic solvents is paramount for several reasons:

-

Reaction Kinetics: Homogeneous reaction mixtures, achieved through complete dissolution of reactants, generally exhibit faster and more reproducible reaction rates.

-

Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

-

Handling and Dosing: Accurate preparation of stock solutions for automated synthesis or high-throughput screening relies on precise solubility data.

This guide provides a systematic approach to understanding and determining the solubility of tert-butyl pentachlorophenyl carbonate, empowering researchers to harness its full potential.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the polarity of both the solute and the solvent.

Molecular Structure and Polarity of Tert-Butyl Pentachlorophenyl Carbonate

Tert-butyl pentachlorophenyl carbonate (C₁₁H₉Cl₅O₃) possesses a distinct molecular architecture that governs its solubility profile.[2][3][4]

-

Pentachlorophenyl Group: This bulky, electron-withdrawing aromatic ring is highly nonpolar and contributes significantly to the molecule's lipophilicity. The five chlorine atoms enhance this effect.

-

Carbonate Group: The carbonate functional group (-O-(C=O)-O-) introduces polarity due to the presence of electronegative oxygen atoms.

-

Tert-Butyl Group: This aliphatic group is nonpolar and further contributes to the molecule's overall nonpolar character.

Overall, the molecule can be characterized as having a predominantly nonpolar nature with a localized region of polarity around the carbonate linkage.

Polarity of Common Organic Solvents

Organic solvents are broadly classified based on their polarity, which is a consequence of their molecular structure and the presence of polar functional groups.[5][6][7][8][9] A selection of common organic solvents, categorized by their polarity, is presented in Table 1.

Table 1: Polarity of Common Organic Solvents

| Polarity Class | Solvent | Dielectric Constant (Approx.) |

| Nonpolar | Hexane | 1.9 |

| Toluene | 2.4 | |

| Diethyl Ether | 4.3 | |

| Dichloromethane (DCM) | 9.1 | |

| Polar Aprotic | Ethyl Acetate | 6.0 |

| Acetone | 21 | |

| Acetonitrile (ACN) | 37 | |

| Dimethylformamide (DMF) | 37 | |

| Dimethyl Sulfoxide (DMSO) | 47 | |

| Polar Protic | Methanol | 33 |

| Ethanol | 24 |

Predictive Solubility of Tert-Butyl Pentachlorophenyl Carbonate

Based on the "like dissolves like" principle, we can predict the solubility of tert-butyl pentachlorophenyl carbonate in various solvents:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the large, nonpolar pentachlorophenyl and tert-butyl groups. Examples include dichloromethane, diethyl ether, toluene, and ethyl acetate.

-

Moderate to Low Solubility: Expected in highly polar aprotic solvents like DMF and DMSO. While the carbonate group may interact favorably, the large nonpolar regions will be less effectively solvated.

-

Low to Negligible Solubility: Expected in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding networks of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable experimental design.[10][11][12] The following sections detail protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This rapid method provides a general classification of solubility and is useful for initial solvent screening.[13][14][15][16]

-

Preparation: Add approximately 10 mg of tert-butyl pentachlorophenyl carbonate to a small, dry test tube.

-

Solvent Addition: Add the chosen organic solvent dropwise (approximately 0.5 mL increments) to the test tube.

-

Observation: After each addition, vortex or vigorously shake the test tube for 30-60 seconds and visually inspect for dissolution.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

Caption: Qualitative Solubility Testing Workflow.

Quantitative Solubility Determination

For applications requiring precise concentration data, quantitative methods are necessary. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two powerful techniques for this purpose.[17][18][19][20]

-

Equilibration: Add an excess amount of tert-butyl pentachlorophenyl carbonate to a known volume of the chosen solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., using a shaker or stirrer) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Clarification: Centrifuge the saturated solution to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant for analysis.

Caption: Saturated Solution Preparation Workflow.

HPLC is a highly accurate and precise method for determining concentration, especially in complex mixtures.[18][19][21]

Experimental Protocol:

-

Standard Preparation: Prepare a series of standard solutions of tert-butyl pentachlorophenyl carbonate of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the supernatant from the saturated solution with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

-

Injection and Quantification: Inject the diluted sample into the HPLC and determine its peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Table 2: Example HPLC Parameters for Tert-Butyl Pentachlorophenyl Carbonate Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

UV-Vis spectroscopy offers a simpler and faster, though potentially less selective, method for determining solubility, provided the compound has a chromophore.[22][23][24][25]

Experimental Protocol:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of tert-butyl pentachlorophenyl carbonate in the solvent of interest.

-

Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions to determine the λmax.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Dilute the supernatant from the saturated solution with a known volume of the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measurement and Quantification: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Factors Influencing Solubility

It is crucial to recognize that solubility is not a fixed value but is influenced by several factors:

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[1] For endothermic dissolution processes, increasing the temperature will increase solubility.

-

Solvent Purity: The presence of impurities, including water, in the solvent can significantly alter the solubility of the solute.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl pentachlorophenyl carbonate in organic solvents. By integrating theoretical predictions based on molecular structure and polarity with robust experimental protocols for both qualitative and quantitative analysis, researchers are better equipped to make informed decisions in solvent selection and experimental design. The methodologies detailed herein, particularly the use of HPLC and UV-Vis spectroscopy, offer reliable means to generate the precise solubility data necessary for advancing research and development in the pharmaceutical and chemical industries.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020, December 24).

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Polarity of Solvents.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.

- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023, January 22).

- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025, March 26).

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- Solubility factors when choosing a solvent. Labclinics. (2020, November 16).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. (2023, October 29).

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Polarities of Solvents. Shodex HPLC Columns and Standards.

- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc. (2024, September 25).

- How to determine the solubility of a substance in an organic solvent?

- Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- Lab 14: Qualit

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- Physics-Based Solubility Prediction for Organic Molecules. PubMed. (2025, August 13).

- how can i test the solubility in hplc please?

- Solubility test for Organic Compounds. (2024, September 24).

- Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery. (1995, February 1).

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021, February 14).

- Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV)

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?

- 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. (2024, June 7).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Method for determining solubility of a chemical compound.

- tert-butyl pentachlorophenyl carbon

- Tert-Butyl pentachlorophenyl carbon

- tert-butyl pentachlorophenyl carbon

- Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester. PubChem.

- TERT-BUTYL PENTACHLOROPHENYL CARBON

Sources

- 1. Solubility factors when choosing a solvent [labclinics.com]

- 2. echemi.com [echemi.com]

- 3. Tert-Butyl pentachlorophenyl carbonate [synhet.com]

- 4. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3 | CID 545481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. shodex.com [shodex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. csub.edu [csub.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

- 20. improvedpharma.com [improvedpharma.com]

- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 24. rootspress.org [rootspress.org]

- 25. researchgate.net [researchgate.net]

tert-Butyl Pentachlorophenyl Carbonate NMR and IR spectra analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of tert-Butyl Pentachlorophenyl Carbonate

Introduction: Unveiling the Structure of a Key Reagent

Tert-Butyl Pentachlorophenyl Carbonate (CAS 18942-25-1), often abbreviated as Boc-O-PCP, is a solid organic reagent utilized in synthetic chemistry.[1] Its utility lies in its function as an efficient N-protecting agent for amino acids, a critical step in peptide synthesis. The molecule uniquely combines a bulky, acid-labile tert-butoxycarbonyl (Boc) group with a highly activated pentachlorophenyl leaving group.

The precise characterization of this molecule is paramount for ensuring its purity and reactivity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a non-destructive and highly detailed fingerprint of the molecule's structure. This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of tert-Butyl Pentachlorophenyl Carbonate, grounded in first principles and supported by experimental data. It is designed to serve as a practical reference for researchers in organic synthesis and drug development.

At a Glance: Structural and Spectroscopic Correlation

To understand the spectra, we must first deconstruct the molecule into its constituent functional groups. Each group contributes unique signals to the overall spectroscopic picture.

-

tert-Butyl Group : A bulky aliphatic group providing the acid-sensitive protecting function.

-

Carbonate Group : The central carbonyl functionality linking the aliphatic and aromatic moieties.

-

Pentachlorophenyl Group : A highly electron-withdrawn aromatic ring that functions as an excellent leaving group.

The following diagram provides a visual map correlating these structural fragments to their expected spectroscopic signatures.

Caption: General experimental workflow for NMR and IR analysis.

Conclusion

The spectroscopic analysis of tert-Butyl Pentachlorophenyl Carbonate provides unambiguous confirmation of its structure. The ¹H NMR spectrum is characterized by a single sharp peak at ~1.6 ppm, while the ¹³C NMR reveals the full carbon skeleton. Most notably, the IR spectrum provides definitive evidence of the carbonate functional group through its intense and characteristic C=O stretching vibration near 1785 cm⁻¹. Together, these techniques form a robust analytical toolkit for quality control and reaction monitoring for any scientist utilizing this important synthetic reagent.

References

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). JEOL. Retrieved January 14, 2026, from [Link]

-

How to Prepare Samples for NMR. (n.d.). University of Leicester. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2025, December 31). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2018, September 1). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. ResearchGate. Retrieved January 14, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 14, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 14, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 14, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

Navigating the Stability Landscape of Tert-Butyl Pentachlorophenyl Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the precise control of reactive functional groups is paramount. Reagents such as tert-Butyl Pentachlorophenyl Carbonate (Boc-O-PCP) have emerged as valuable tools, particularly in the introduction of the tert-butyloxycarbonyl (Boc) protecting group. However, the efficacy and reliability of any chemical reagent are intrinsically linked to its stability and proper handling. This technical guide, designed for the discerning scientist, offers a comprehensive exploration of the stability and optimal storage conditions for tert-Butyl Pentachlorophenyl Carbonate, moving beyond rudimentary safety data to provide a deeper understanding of its chemical behavior.

Core Chemical Stability Profile

Tert-Butyl Pentachlorophenyl Carbonate is a white crystalline solid that, under recommended conditions, exhibits a high degree of stability.[1] This inherent stability is attributed to the electron-withdrawing nature of the pentachlorophenyl ring and the steric hindrance provided by the tert-butyl group. However, like all activated esters, its long-term integrity is contingent upon mitigating exposure to environmental factors that can initiate degradation.

Safety Data Sheets (SDS) consistently affirm that the compound is stable under recommended temperatures and pressures.[2] The primary directive for maintaining its quality is storage in a tightly sealed container in a dry, well-ventilated area.[2]

Key Factors Influencing Stability and Potential Degradation Pathways

While generally stable, the functionality of tert-Butyl Pentachlorophenyl Carbonate can be compromised by several factors, leading to a loss of purity and reactivity. Understanding these potential degradation pathways is crucial for ensuring its performance in sensitive applications like peptide synthesis.

Hydrolytic Stability

Postulated Hydrolysis Pathway:

Caption: General thermal decomposition pathway for Boc-O-PCP.

Photostability

The pentachlorophenyl moiety in the molecule raises concerns about its photostability. Chlorinated aromatic compounds are known to undergo photodegradation upon exposure to UV light. While specific photostability studies on tert-Butyl Pentachlorophenyl Carbonate are not prevalent, research on pentachlorophenol itself demonstrates its susceptibility to photolysis. [4]Therefore, it is prudent to protect the compound from light, especially UV radiation. Storage in amber vials or in a dark cabinet is a critical preventative measure.

Chemical Incompatibility

A crucial aspect of maintaining the stability of tert-Butyl Pentachlorophenyl Carbonate is avoiding contact with incompatible materials. The most significant incompatibility is with strong oxidizing agents . [2]Contact with such agents could lead to vigorous, exothermic reactions, compromising the integrity of the compound and potentially creating hazardous situations.

Furthermore, as an activated ester, it will react with nucleophiles. This is its intended function in reactions like the Boc-protection of amines. However, unintentional contact with nucleophilic substances during storage, such as residual amines or alcohols, will lead to the consumption of the reagent.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of tert-Butyl Pentachlorophenyl Carbonate, the following integrated storage and handling protocols should be implemented. These protocols are designed as a self-validating system to maintain the compound's purity and reactivity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows down potential hydrolytic degradation. |

| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | Prevents hydrolysis by excluding moisture. An inert atmosphere further protects against potential oxidative degradation. |

| Light | Protect from light | Prevents potential photodegradation of the pentachlorophenyl group. |

| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air, and protects from light. |

| Location | Well-ventilated, dedicated chemical storage area | Ensures safety and prevents cross-contamination. |

Experimental Workflow for Optimal Storage:

Sources

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc Reagents, Featuring tert-Butyl Pentachlorophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within peptide chemistry and the development of complex pharmaceutical agents, the strategic protection and deprotection of amine functionalities is of paramount importance. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection strategies due to its broad stability and the mild acidic conditions required for its cleavage.[1][2] While di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) is the most ubiquitous reagent for the introduction of the Boc group, a deeper understanding of alternative, more activated reagents can unlock efficiencies for challenging substrates.[3][4] This guide provides an in-depth technical analysis of Boc protection, with a comparative focus on the workhorse reagent, Boc anhydride, and the less common, highly activated tert-Butyl Pentachlorophenyl Carbonate.

The Archetype: Boc Protection with Di-tert-butyl Dicarbonate (Boc₂O)

The widespread adoption of Boc anhydride stems from its excellent balance of reactivity, stability, and ease of handling.[5] It is a commercially available, crystalline solid that is effective for the Boc protection of a wide array of primary and secondary amines.[6]

Mechanism of Action

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[7][8] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts tert-butanol and carbon dioxide gas.[9] The evolution of CO₂ provides a strong driving force for the reaction.[8] The reaction can be performed with or without a base; however, the presence of a non-nucleophilic base can accelerate the reaction by deprotonating the ammonium intermediate.[1]

Caption: Mechanism of Boc protection using Boc anhydride.

Standard Experimental Protocol for Boc Protection using Boc₂O

The following is a general procedure for the Boc protection of a primary amine in solution:

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIEA), to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine to remove the base and any unreacted starting materials.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

The Activated Alternative: tert-Butyl Pentachlorophenyl Carbonate

For sterically hindered or electronically deactivated amines, the reactivity of Boc anhydride may be insufficient, leading to sluggish or incomplete reactions. In such cases, more electrophilic Boc-donating reagents are required. tert-Butyl Pentachlorophenyl Carbonate is an example of such a reagent.

Chemical Profile

-

IUPAC Name: tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate[10]

-

CAS Number: 18942-25-1[10]

-

Molecular Formula: C₁₁H₉Cl₅O₃[10]

-

Molecular Weight: 366.4 g/mol [10]

The key feature of this reagent is the pentachlorophenyl group. The five electron-withdrawing chlorine atoms make the pentachlorophenoxide a very good leaving group, thus significantly increasing the electrophilicity of the carbonyl carbon compared to Boc anhydride. This enhanced reactivity can be advantageous for the acylation of less nucleophilic amines.

Inferred Mechanism of Action

The mechanism of Boc protection using tert-Butyl Pentachlorophenyl Carbonate is analogous to that of Boc anhydride, proceeding through a nucleophilic acyl substitution.

Caption: Inferred mechanism of Boc protection using tert-Butyl Pentachlorophenyl Carbonate.

The primary difference lies in the nature of the leaving group. The departure of the stable pentachlorophenoxide anion is a more facile process than the breakdown of the tert-butyl carbonate intermediate from the reaction with Boc anhydride.

Comparative Analysis: Boc₂O vs. tert-Butyl Pentachlorophenyl Carbonate

| Feature | Di-tert-butyl Dicarbonate (Boc₂O) | tert-Butyl Pentachlorophenyl Carbonate |

| Reactivity | Moderate | High |

| Substrate Scope | Broad, but can be sluggish with hindered or deactivated amines. | Potentially effective for less reactive amines. |

| Byproducts | tert-butanol and CO₂ (volatile and easily removed). | Pentachlorophenol (a solid, potentially toxic byproduct requiring careful removal). |

| Handling | Stable solid, easy to handle. | Likely a stable solid, but the byproduct is a hazardous material. |

| Cost & Availability | Inexpensive and widely available.[4] | Less common and likely more expensive. |

Field-Proven Insights and Experimental Considerations

While detailed, validated protocols for the use of tert-Butyl Pentachlorophenyl Carbonate are not widely disseminated in the literature, its application can be inferred from similar activated esters used in peptide synthesis, such as pentafluorophenyl esters.[11]

Hypothetical Experimental Protocol for Boc Protection using tert-Butyl Pentachlorophenyl Carbonate

This protocol is a generalized procedure and should be optimized for specific substrates.

-

Dissolution: Dissolve the amine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Base: Add a non-nucleophilic base (1.1 equivalents), such as DIEA.

-

Addition of Reagent: Add a solution of tert-Butyl Pentachlorophenyl Carbonate (1.05 equivalents) in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. Due to the higher reactivity, the reaction time is expected to be shorter than with Boc anhydride.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with aqueous sodium bicarbonate solution to remove the pentachlorophenol byproduct. Follow with water and brine washes.

-

Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

A critical consideration in the workup is the complete removal of the pentachlorophenol byproduct, which is a toxic and environmentally hazardous compound.

Visualization of the Experimental Workflow

Caption: Generalized experimental workflow for Boc protection of amines.

Conclusion

The choice of reagent for Boc protection of amines is a critical decision in the design of a synthetic route. While Boc anhydride remains the reagent of choice for most applications due to its ease of use and benign byproducts, a deeper understanding of more activated reagents like tert-Butyl Pentachlorophenyl Carbonate provides the synthetic chemist with a more powerful toolkit. The enhanced reactivity of such reagents can be the key to success for challenging substrates, provided that careful consideration is given to the handling and removal of the more hazardous byproducts. As with any synthetic method, a thorough understanding of the underlying mechanistic principles is essential for successful implementation and optimization.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research, 30(4), 511-514.

- J. H. Jones, Amino Acid and Peptide Synthesis, 2nd ed., Oxford University Press, 2002.

- W. C. Chan and P. D. White, Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press, 2000.

-

Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Wisthaler, A., et al. (2013). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 117(46), 11845-11856.

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

PubChem. (n.d.). Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester. Retrieved from [Link]

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

-

Speciality Chemicals Magazine. (2025). TFA-free peptide synthesis offered. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

- Hu, J., et al. (2021). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines.

- Google Patents. (2020). CN106459150B - Manufacturing method of synthetic pentapeptide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. Di-tert-butyl_dicarbonate [chemeurope.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3 | CID 545481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Amine Protection: An In-depth Technical Guide to the Electrophilicity and Application of tert-Butyl Pentachlorophenyl Carbonate

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the strategic protection and deprotection of amine functionalities remains a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a stalwart in this field, and the choice of Boc-donating reagent can significantly impact reaction efficiency, yield, and purity. This guide delves into the core attributes of a highly reactive yet remarkably stable crystalline reagent: tert-Butyl Pentachlorophenyl Carbonate (Boc-O-PCP) . We will explore its synthesis, unpack the electronic factors governing its potent electrophilicity, and provide actionable protocols for its application, offering a comprehensive resource for the discerning synthetic chemist.

Introduction: The Quest for an Ideal Boc-Donating Reagent

The protection of amines as their tert-butyl carbamates is a fundamental transformation in organic synthesis.[1] The ideal reagent for this purpose should be highly reactive to ensure rapid and complete conversion of the amine, yet stable for ease of handling and storage. While di-tert-butyl dicarbonate (Boc anhydride) is widely used, its liquid nature and sensitivity to moisture can present challenges.[1] This has led to the development of alternative, solid-based reagents that offer enhanced stability and handling characteristics. tert-Butyl Pentachlorophenyl Carbonate emerges as a compelling option, leveraging the powerful electron-withdrawing nature of the pentachlorophenyl group to create a highly electrophilic carbonyl center, primed for nucleophilic attack by amines.

Synthesis and Physicochemical Properties

tert-Butyl Pentachlorophenyl Carbonate is a white crystalline solid, a property that confers significant advantages in terms of storage, handling, and accurate dispensing.[2] Its synthesis is conceptually straightforward, drawing from established methodologies for the preparation of activated carbonates. A robust and well-documented two-step synthesis for the analogous t-butyl 2,4,5-trichlorophenyl carbonate provides a reliable blueprint.[3][4]

Protocol 1: Synthesis of tert-Butyl Pentachlorophenyl Carbonate

This protocol is adapted from the established synthesis of t-butyl 2,4,5-trichlorophenyl carbonate.[3]

Step 1: Synthesis of Pentachlorophenyl Chloroformate

-

Materials: Pentachlorophenol, Phosgene (or a phosgene equivalent like triphosgene), Toluene, Dimethylaniline.

-

Procedure:

-

A solution of phosgene in toluene is cooled to -10 °C.

-

Pentachlorophenol is added to the cooled phosgene solution.

-

Dimethylaniline is added dropwise at a rate that maintains the reaction temperature between 5-10 °C.

-

The reaction mixture is then allowed to warm to 20-24 °C and stirred for 12 hours.

-

The mixture is cooled with the addition of ice, and the resulting suspension is filtered.

-

The organic layer from the filtrate is separated, and the solvent is removed under reduced pressure to yield crude pentachlorophenyl chloroformate.

-

Step 2: Synthesis of tert-Butyl Pentachlorophenyl Carbonate

-

Materials: Crude Pentachlorophenyl Chloroformate, Methylene Chloride, tert-Butanol, Pyridine (or Quinoline).

-

Procedure:

-

A solution of the crude pentachlorophenyl chloroformate in methylene chloride is prepared.

-

A separate solution of tert-butanol and pyridine in methylene chloride is also prepared.

-

The chloroformate solution is reacted with the tert-butanol/pyridine solution.

-

The reaction mixture is maintained at 20-24 °C for 12 hours.

-

The mixture is then cooled with the addition of ice, and the suspension is filtered.

-

The organic layer from the filtrate is isolated, washed, dried, and the solvent is evaporated to yield tert-Butyl Pentachlorophenyl Carbonate, which can be further purified by recrystallization.

-

Table 1: Physicochemical Properties of tert-Butyl Pentachlorophenyl Carbonate

| Property | Value | Reference(s) |

| CAS Number | 18942-25-1 | [5][6] |

| Molecular Formula | C₁₁H₉Cl₅O₃ | [6] |

| Molecular Weight | 366.45 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 117 °C | [2] |

| IUPAC Name | tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | [5] |

The Heart of the Matter: Understanding the Electrophilicity

The efficacy of tert-Butyl Pentachlorophenyl Carbonate as a Boc-donating reagent is rooted in the electronic properties of the pentachlorophenyl leaving group. The five chlorine atoms on the phenyl ring exert a powerful inductive electron-withdrawing effect, which significantly polarizes the carbonate carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Logical flow of the Boc protection mechanism and factors influencing electrophilicity.

The stability of the resulting pentachlorophenolate anion also plays a crucial role. The negative charge on the oxygen atom is effectively delocalized across the aromatic ring and further stabilized by the inductive effect of the chlorine atoms, making it an excellent leaving group. This combination of a highly activated electrophile and a stable leaving group drives the reaction forward, often leading to rapid and clean conversions.

Application in Amine Protection: A Practical Workflow

The use of tert-Butyl Pentachlorophenyl Carbonate for the N-Boc protection of amines, including amino acids, is a straightforward process that benefits from the reagent's solid nature and high reactivity.

Protocol 2: General Procedure for N-Boc Protection of an Amino Acid

This protocol is based on the methodology described for the analogous trichlorophenyl carbonate.[4]

-

Materials: Amino Acid, tert-Butyl Pentachlorophenyl Carbonate, Triethylamine (or another suitable non-nucleophilic base), Dioxane/Water solvent system.

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of triethylamine.

-

Add a solution of tert-Butyl Pentachlorophenyl Carbonate in dioxane to the amino acid solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to protonate the excess amine and the carboxylate group of the product.

-

Extract the N-Boc protected amino acid and the pentachlorophenol byproduct with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The N-Boc protected amino acid can be purified from the pentachlorophenol byproduct by recrystallization or column chromatography.

-

Caption: Step-by-step workflow for the N-Boc protection of an amino acid.

Field-Proven Insights: Advantages and Considerations

As a Senior Application Scientist, the practical implications of a reagent's properties are paramount. tert-Butyl Pentachlorophenyl Carbonate offers several distinct advantages:

-

High Reactivity: The potent electrophilicity allows for rapid reactions, often at room temperature, which can minimize side reactions and improve throughput.

-

Crystalline Nature: As a solid, it is easy to handle, weigh accurately, and is generally more stable to storage than liquid reagents like Boc anhydride.

-

Versatility: It can be used to protect a wide range of primary and secondary amines, including sterically hindered ones.

However, there are also important considerations:

-

Byproduct Removal: The reaction generates pentachlorophenol as a byproduct, which must be removed from the final product. While this is often straightforward through extraction and purification, it is an additional step compared to the volatile byproducts of Boc anhydride.

-

Cost and Availability: As a more specialized reagent, it may be more expensive and less readily available from all suppliers compared to bulk commodity reagents.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

tert-Butyl Pentachlorophenyl Carbonate represents a highly effective and practical alternative for the introduction of the Boc protecting group. Its crystalline nature and high reactivity, driven by the strong electron-withdrawing capacity of the pentachlorophenyl leaving group, make it a valuable tool for challenging protection reactions. By understanding the principles of its synthesis, the factors governing its electrophilicity, and the practicalities of its application, researchers can leverage this reagent to streamline their synthetic workflows and achieve their target molecules with greater efficiency and control.

References

-

Broadbent, W., Morley, J. S., & Stone, B. E. (1967). Polypeptides. Part V. The use of t-butyl 2,4,5-trichlorophenyl carbonate in the synthesis of N-t-butoxycarbonyl amino-acids and their 2,4,5-trichlorophenyl esters. Journal of the Chemical Society C: Organic, 2632-2637. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2023, December 2). Di-tert-butyl dicarbonate. Retrieved January 13, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester. Retrieved January 13, 2026, from [Link]

- Agami, C., Couty, F., & Lequesne, C. (2002).

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Preparation of protected amino acids.

-

Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved January 13, 2026, from [Link]

- Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9576-9677.

- Anderson, G. W., & McGregor, A. C. (1957). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(22), 6180–6183.

-

Royal Society of Chemistry. (n.d.). Polypeptides. Part V. The use of t-butyl 2,4,5-trichlorophenyl carbonate in the synthesis of N-t-butoxycarbonyl amino-acids and their 2,4,5-trichlorophenyl esters. Retrieved January 13, 2026, from [Link]

-

LookChem. (n.d.). Cas 18942-25-1,TERT-BUTYL PENTACHLOROPHENYL CARBONATE. Retrieved January 13, 2026, from [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Cas 18942-25-1,TERT-BUTYL PENTACHLOROPHENYL CARBONATE | lookchem [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Polypeptides. Part V. The use of t-butyl 2,4,5-trichlorophenyl carbonate in the synthesis of N-t-butoxycarbonyl amino-acids and their 2,4,5-trichlorophenyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Tert-Butyl pentachlorophenyl carbonate [synhet.com]

- 6. Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | C11H9Cl5O3 | CID 545481 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal decomposition of tert-Butyl Pentachlorophenyl Carbonate

An In-Depth Technical Guide to the Thermal Decomposition of tert-Butyl Pentachlorophenyl Carbonate

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of tert-butyl pentachlorophenyl carbonate. The document delineates the presumed unimolecular decomposition mechanism, identifies the anticipated products, and offers a detailed framework for the kinetic analysis of this reaction. Drawing upon established principles of physical organic chemistry and analogous thermal elimination reactions, this guide presents a robust theoretical foundation for understanding the stability and degradation profile of this compound. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to rigorously validate the proposed mechanism and quantify the kinetic parameters. This guide is intended to serve as an essential resource for scientists working with related compounds, particularly in the fields of medicinal chemistry, materials science, and process safety, where a thorough understanding of thermal stability is paramount.

Introduction: Context and Significance